3-isopropyl-1H-pyrazol-5(4H)-one
Overview
Description
3-isopropyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The isopropyl group attached to the third carbon atom of the pyrazole ring distinguishes it from other pyrazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.
Reaction Conditions:
Reagents: Isopropyl hydrazine, ethyl acetoacetate
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol or water
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-isopropyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It acts as a ligand in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-isopropyl-1H-pyrazol-5(4H)-one exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways depend on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: Another pyrazolone derivative with different substituents.
3-methyl-1H-pyrazol-5(4H)-one: Lacks the isopropyl group, leading to different chemical properties.
4-amino-1H-pyrazol-5(4H)-one: Contains an amino group, which alters its reactivity and applications.
Uniqueness
3-isopropyl-1H-pyrazol-5(4H)-one is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential in various applications.
Properties
IUPAC Name |
3-propan-2-yl-1,4-dihydropyrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHEVSBIIZUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593782 | |
Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29211-67-4 | |
Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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